Methyl 5-cyanopyridine-2-carboxylate
Overview
Description
“Methyl 5-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H6N2O2 . It is categorized under esters . The molecular weight of this compound is 162.147 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are general methodologies for the synthesis of substituted pyridines . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a cyanide group at the 5-position and a carboxylate group at the 2-position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.147 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Assessment
Methyl 5-cyanopyridine-2-carboxylate has been employed in various synthetic and structural assessments in organic chemistry. In a study, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide yielded a specific compound which, upon further reactions, led to the synthesis of a Hg(II) complex. This research illustrates the compound's role in creating complex structures, studied using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Preparation of Substituted Pyridines
The preparation of substituted pyridines via regiocontrolled cycloadditions involves methyl 5-methylpyridine-2-carboxylate, showcasing the compound's utility in creating pyridine rings. This process involves intricate steps like Diels-Alder reaction and the creation of cycloadducts, demonstrating the compound's role in advanced organic synthesis (Danheiser, Renslo, Amos, & Wright, 2003).
Synthesis of Ligands
The compound is also crucial in the synthesis of ligands. For instance, 5'-methyl-2,2'-bipyridine-6-carboxylic acid, starting from a specific methylated building block, was synthesized to create mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations. This highlights its role in the development of ligands for potential applications in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
In electrochemical research, this compound was used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This study explores a novel procedure for carboxylation in an ionic liquid, demonstrating the compound's role in environmentally friendly and efficient electrochemical processes (Feng, Huang, Liu, & Wang, 2010).
Organic Carbonate Synthesis
The compound is significant in organic carbonate synthesis, illustrated by a study combining CeO2-catalyzed carboxylation and 2-cyanopyridine hydration. This catalyst system, effective for the synthesis of organic carbonates from CO2 and alcohols, showcases the compound's utility in facilitating reactions crucial for developing sustainable chemical processes (Honda et al., 2014).
Future Directions
While specific future directions for “Methyl 5-cyanopyridine-2-carboxylate” were not found in the search results, research into the synthesis and applications of substituted pyridines is ongoing . This includes the development of robust methods for the selective introduction of multiple functional groups .
Mechanism of Action
Target of Action
Methyl 5-cyanopyridine-2-carboxylate (MCPC) is a chemical compound that belongs to the pyridine family , suggesting potential interactions with metal ions or organic molecules.
Mode of Action
, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that MCPC may interact with its targets through similar mechanisms, potentially forming new carbon-carbon bonds.
Biochemical Pathways
. Given that MCPC is a pyridine derivative, it may potentially influence similar biochemical pathways.
Result of Action
, suggesting that MCPC may have the potential to form complex structures with other molecules, which could have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 5-cyanopyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with transition metals, facilitating the catalytic processes essential for biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, emphasizing the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell. For example, its role in the Suzuki–Miyaura coupling reaction highlights its importance in synthetic organic chemistry, where it facilitates the formation of complex organic molecules . Additionally, the compound’s impact on metabolite levels can provide insights into its broader metabolic effects.
Properties
IUPAC Name |
methyl 5-cyanopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGQRSIPFDCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665268 | |
Record name | Methyl 5-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-66-2 | |
Record name | Methyl 5-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-cyanopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 5-cyanopyridine-2-carboxylate in the synthesis of potential antiplasmin drugs?
A1: this compound serves as a crucial starting material in the synthesis of 5-Aminomethylpyridine-2-carboxylic acid (5). [] This compound is an aza analog of 4-aminomethylbenzoic acid (1), a known antiplasmin drug. The synthesis involves hydrogenation of this compound (4), followed by alkaline hydrolysis to yield the target compound (5). []
Q2: Were any of the synthesized aza analogs more potent than the known antiplasmin drug Tranexamic acid?
A2: While none of the synthesized aza analogs, including 5-Aminomethylpyridine-2-carboxylic acid (derived from this compound), exhibited greater antiplasmin activity than Tranexamic acid (2), compound 5 demonstrated higher activity compared to 4-aminomethylbenzoic acid (1). [] This suggests that further exploration of structural modifications within this class of compounds may lead to the discovery of more potent antiplasmin agents.
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